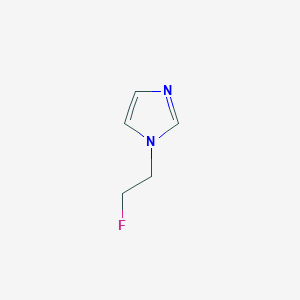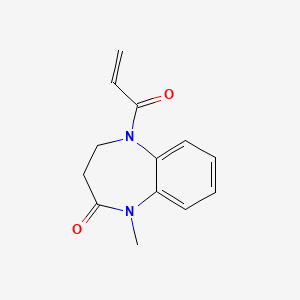
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been studied for its potential in cancer treatment. The thiophene moiety, present in the compound, is known to exhibit a range of biological activities, including anticancer properties . Research has shown that similar structures containing thiophene have been effective against various human cancer cell lines, such as MCF7, MDA-MB-231, HeLa, Raji, and HL60 . The compound’s efficacy in inhibiting cancer cell growth makes it a promising candidate for further development as an anticancer agent.
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The structure of 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide suggests that it could be explored for its use as an anti-inflammatory agent, potentially contributing to the treatment of chronic inflammatory diseases .
Antimicrobial Applications
Compounds with a thiophene core have demonstrated antimicrobial activity. Given the structural similarity, This compound could be investigated for its effectiveness against various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .
Kinase Inhibition
Kinases are enzymes that play a crucial role in the regulation of cell functions. Inhibitors that can target specific kinases are valuable in the treatment of diseases like cancer. The compound , due to its unique structure, may serve as a lead molecule in the synthesis of kinase inhibitors .
Neuroprotective Effects
Thiophene derivatives have shown promise in neuroprotection, which is crucial for diseases such as Alzheimer’s and Parkinson’s. The compound This compound could be explored for its potential neuroprotective effects, offering a new avenue for the treatment of neurodegenerative disorders .
Material Science Applications
The thiophene unit is also significant in material science, particularly in the development of organic semiconductors. The compound’s structure could be utilized in the design of new materials with specific electronic properties for use in electronic devices .
Drug Design and Discovery
With its good drug-likeness values and potential for oral absorption, this compound could be a valuable addition to the combinatorial libraries used in drug discovery. Its structure could be modified to enhance its pharmacological activity and develop more effective drugs .
Enzyme Inhibition
Enzymes are vital for numerous biological processes, and their inhibition can lead to therapeutic effects. The compound This compound might inhibit certain enzymes involved in disease progression, making it a target for enzyme inhibitor development .
Propriétés
IUPAC Name |
3-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(7-6-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-8-9-21-10-12/h1-5,8-10H,6-7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMQIZECYEKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

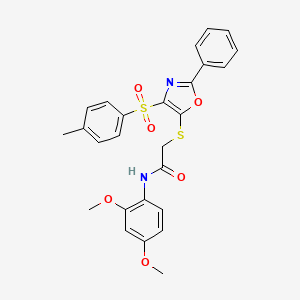
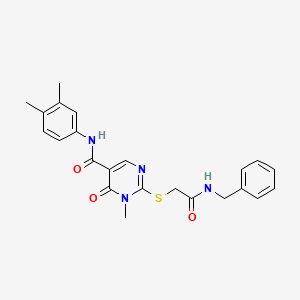
![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2870390.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2870391.png)
![4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2870392.png)

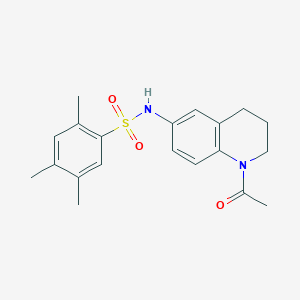
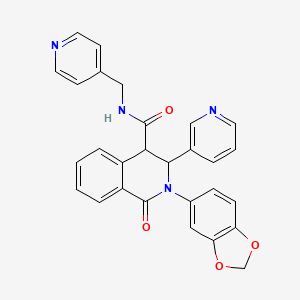
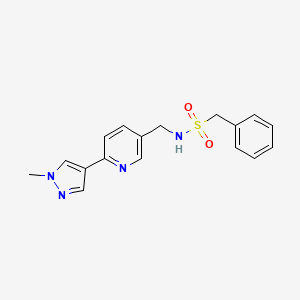
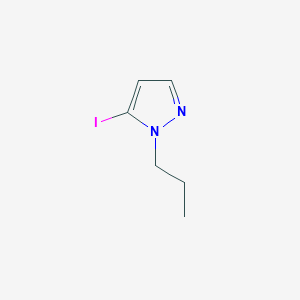
![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)
![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)
